molecular formula C14H15NO6S B2762048 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid CAS No. 440646-62-8

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2762048
CAS No.: 440646-62-8
M. Wt: 325.34
InChI Key: MVCWLUONTCAJRL-UHFFFAOYSA-N
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Description

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is a structurally complex small molecule characterized by a propanoic acid backbone substituted with a 2-furyl group and a 4-methoxyphenylsulfonamide moiety. The compound’s structure integrates aromatic (4-methoxyphenyl), heterocyclic (2-furyl), and sulfonamide functional groups, which are commonly associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

3-(furan-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c1-20-10-4-6-11(7-5-10)22(18,19)15-12(9-14(16)17)13-3-2-8-21-13/h2-8,12,15H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCWLUONTCAJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

Structural Features

FeatureDescription
Furan RingContributes to reactivity and biological activity
Methoxyphenyl GroupEnhances solubility and potential interactions
Sulfonamide MoietyKnown for antibacterial properties

Antibacterial Activity

The sulfonamide functional group in 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid is associated with notable antibacterial properties. Sulfonamides inhibit bacterial folate synthesis, which is essential for bacterial growth. Research has indicated that derivatives of this compound exhibit activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory and Analgesic Properties

Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activities. This potential makes it a candidate for further pharmacological studies aimed at developing new anti-inflammatory drugs .

Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties .

Intermediate for Complex Molecules

In organic synthesis, this compound acts as an intermediate for generating various complex organic molecules. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution, facilitates the development of diverse chemical entities .

Material Science Applications

This compound is also being explored for its potential in materials science. Its unique structural features may contribute to the development of novel polymers and coatings with specific properties tailored for industrial applications .

Study on Antimicrobial Activity

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research investigated the antimicrobial properties of sulfonamide derivatives, including compounds similar to this compound. The results indicated significant inhibition of bacterial growth against several human pathogens, supporting its application as an antimicrobial agent .

In silico studies have been conducted to predict the biological activity of this compound using molecular docking techniques. These studies suggest that the furan ring and sulfonamide group interact effectively with target enzymes, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the sulfonylamino group are likely involved in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid (CAS: 103687-96-3)

  • Structure : Differs in the substitution pattern of the aromatic ring (2-methoxy vs. 4-methoxy) and the sulfonamide-linked phenyl group (4-methyl vs. 4-methoxy).
  • Properties : Molecular weight = 349.4 g/mol; higher lipophilicity due to the methyl group .
  • Bioactivity: No direct activity data reported, but sulfonamide derivatives are often explored for enzyme inhibition (e.g., carbonic anhydrase) .

3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoic acid (CAS: sc-311894)

  • Bioactivity: Likely modulates cell signaling pathways due to polyphenolic motifs, similar to antioxidants like caffeic acid .

Derivatives with 2-Furyl Substituents

Compound 20 (3-((4-Hydroxyphenyl)amino)propanoic acid derivative)

  • Structure: Shares the 2-furyl substituent but lacks the sulfonamide group; instead, it has a 4-hydroxyphenylamino moiety.
  • Bioactivity: Demonstrated selective anticancer activity against A549 lung cancer cells (IC₅₀ = 12.3 µM) with minimal toxicity to non-transformed Vero cells.
  • Mechanism: Antioxidant properties (EC₅₀ = 0.8 µM in DPPH assays) may synergize with chemotherapeutic agents to protect normal tissues .

Boc-(S)-3-Amino-3-(2-furyl)-propionic acid (CAS: 1217736-81-6)

  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group instead of sulfonamide.
  • Application : Used as a chiral building block in peptide synthesis, highlighting the 2-furyl group’s role in stereochemical diversity .

Propanoic Acid Derivatives with Varied Functional Groups

3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic acid (CAS: 117291-24-4)

  • Structure : Replaces the sulfonamide with a trifluoroacetyl group, increasing electrophilicity and metabolic stability.
  • Synthesis : Produced via high-yield routes involving halogenation and hydrazone formation .

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid (CAS: 252186-79-1)

  • Structure : Incorporates halogenated (2,3-dichloro, 4-fluoro) aryl groups, enhancing hydrophobic interactions in target binding.
  • Bioactivity : Halogenated sulfonamides are frequently explored as kinase inhibitors or antimicrobial agents .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity References
Target Compound 2-Furyl, 4-methoxyphenylsulfonamide ~349* Limited direct data; inferred anticancer potential
Compound 20 2-Furyl, 4-hydroxyphenylamino 255.3 Anticancer (IC₅₀ = 12.3 µM), antioxidant (EC₅₀ = 0.8 µM)
3-{(2-Methoxyphenyl)sulfonyl} analog 2-Methoxyphenyl, 4-methylphenyl 349.4 Enzyme inhibition (theoretical)
Boc-(S)-3-Amino-3-(2-furyl)-propionic acid Boc-protected amino, 2-furyl 255.27 Peptide synthesis intermediate

*Estimated based on structural similarity to CAS 103687-96-3 .

Key Research Findings and Gaps

Structural-Activity Relationships : The 2-furyl group enhances anticancer selectivity, while sulfonamide moieties improve solubility and target binding .

Pharmacological Gaps : Direct data for the target compound are sparse; most evidence derives from analogs. Priority should be given to in vitro screening for cytotoxicity and antioxidant activity.

Synthetic Feasibility : Routes for similar compounds (e.g., via halogenation or hydrazone formation) suggest viable pathways for large-scale synthesis .

Biological Activity

3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This compound features a furan ring, a methoxyphenyl group, and a sulfonylamino group, which contribute to its chemical reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Cyclization of 1,4-dicarbonyl compounds under acidic conditions.
  • Electrophilic Aromatic Substitution : Introduction of the methoxyphenyl group.
  • Sulfonylation : Reaction with a sulfonyl chloride in the presence of a base.
  • Formation of the Propanoic Acid Backbone : Alkylation and oxidation reactions to complete the structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan ring and the sulfonylamino group are particularly significant in mediating these interactions. Research indicates that compounds with similar structures can exhibit antimicrobial properties, potentially through inhibition of bacterial growth or interference with metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance:

  • Antifungal Properties : Compounds derived from furan-2-yl propanoic acids demonstrated good activity against Candida albicans at concentrations around 64 µg/mL. They also showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial action .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects of furan derivatives.
    • Methodology : Compounds were tested against various bacterial strains.
    • Results : Significant inhibition was observed in both yeast-like fungi and bacterial cultures, suggesting that structural modifications can enhance biological activity .
  • Research on Structure-Activity Relationship (SAR) :
    • Objective : To understand how structural variations affect biological activity.
    • Findings : The presence of the methoxy group in the phenyl ring was found to significantly influence the compound's reactivity and interaction with biological targets, enhancing its antimicrobial properties compared to similar compounds lacking this substituent .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological ActivityUnique Features
3-(2-Furyl)-3-{[(4-hydroxyphenyl)sulfonyl]amino}propanoic acidStructureModerate antibacterial activityHydroxy group instead of methoxy
3-(2-Furyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acidStructureLower activity compared to methoxy derivativeChlorine substituent affects reactivity

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 3-(2-furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:

  • Coupling reactions : The sulfonylamino group can be introduced via sulfonylation of an intermediate amine using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Furyl incorporation : The 2-furyl moiety may be added through nucleophilic substitution or Friedel-Crafts alkylation, depending on precursor availability .
  • Final carboxylation : Hydrolysis of a nitrile or ester intermediate under acidic/basic conditions yields the propanoic acid backbone .
  • Key intermediates : 3-Amino-3-(2-furyl)propanoic acid derivatives and 4-methoxyphenylsulfonyl chloride are critical precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify furyl protons (δ 6.2–7.4 ppm), sulfonamide NH (δ 8.0–9.0 ppm), and methoxy groups (δ 3.8 ppm). 1H^1H-COSY and HSQC can resolve overlapping signals in the propanoic acid backbone .
  • IR : Confirm sulfonamide (1320–1160 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) functional groups .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy to rule out impurities .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported bioactivity (e.g., antimicrobial or anticancer), and how can its structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer :

  • Target identification : Use molecular docking to assess interactions with enzymes (e.g., DHFR, topoisomerases) or receptors implicated in cancer or microbial resistance .
  • SAR strategies : Synthesize analogs with:
  • Varied substituents on the furyl ring (e.g., electron-withdrawing groups to modulate reactivity) .
  • Modified sulfonamide groups (e.g., replacing 4-methoxy with halogenated aryl sulfonamides) .
  • In vitro assays : Test against ESKAPE pathogens or cancer cell lines (e.g., A549) with IC50_{50}/MIC quantification. Compare with controls like methotrexate or ciprofloxacin .

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved, particularly regarding bioavailability and metabolic stability?

  • Methodological Answer :

  • In silico ADME prediction : Use tools like SwissADME to model logP, solubility, and CYP450 metabolism. Prioritize analogs with lower topological polar surface area (<140 Å2^2) for improved absorption .
  • In vivo studies : Perform PK profiling in rodent models using LC-MS/MS to quantify plasma concentrations. Track metabolites (e.g., glucuronidated or sulfated derivatives) identified via HRMS fragmentation .
  • Troubleshooting : If oral bioavailability is low, consider prodrug strategies (e.g., esterification of the carboxylic acid) .

Q. What experimental designs are optimal for assessing the compound’s potential off-target effects or toxicity in preclinical models?

  • Methodological Answer :

  • Cytotoxicity screening : Use non-transformed cell lines (e.g., Vero cells) to evaluate selectivity indices (SI = IC50_{50}(normal)/IC50_{50}(cancer)) .
  • Genotoxicity assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to rule out mutagenicity .
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC50_{50} >10 μM preferred) .

Data Contradiction Analysis

Q. How can discrepancies in reported bioactivity data (e.g., varying IC50_{50} values across studies) be addressed methodologically?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified A549), passage numbers, and culture conditions. Validate via positive controls (e.g., doxorubicin for cytotoxicity) .
  • Batch variability : Characterize compound purity (≥95% by HPLC) and confirm stereochemical integrity (via chiral HPLC or X-ray crystallography) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Report 95% confidence intervals for IC50_{50} values .

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